molecular formula C9H7NO2S2 B1404381 5'-Amino-2,3'-bithiophene-4'-carboxylic acid CAS No. 1368920-44-8

5'-Amino-2,3'-bithiophene-4'-carboxylic acid

Cat. No.: B1404381
CAS No.: 1368920-44-8
M. Wt: 225.3 g/mol
InChI Key: NYDAGLIKCCZNKF-UHFFFAOYSA-N
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Description

5’-Amino-2,3’-bithiophene-4’-carboxylic acid is an organic compound with the molecular formula C9H7NO2S2. It is a derivative of bithiophene, a heterocyclic compound consisting of two thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halogenated thiophenes . The reaction conditions usually involve the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for 5’-Amino-2,3’-bithiophene-4’-carboxylic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-2,3’-bithiophene-4’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro-2,3’-bithiophene-4’-carboxylic acid.

    Reduction: 5’-Amino-2,3’-bithiophene-4’-methanol.

    Substitution: Halogenated derivatives of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid.

Scientific Research Applications

5’-Amino-2,3’-bithiophene-4’-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid in biological systems is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions could modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bithiophene-5-carboxylic acid
  • 5-Amino-2,3’-bithiophene-4-carboxylic acid

Uniqueness

5’-Amino-2,3’-bithiophene-4’-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the bithiophene scaffold. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from other bithiophene derivatives .

Properties

IUPAC Name

2-amino-4-thiophen-2-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c10-8-7(9(11)12)5(4-14-8)6-2-1-3-13-6/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDAGLIKCCZNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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